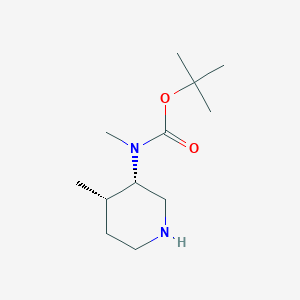![molecular formula C8H7BrN2 B1378930 6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1363382-85-7](/img/structure/B1378930.png)
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
“6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is a solid substance and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” and similar compounds has been reported in several studies . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” can be represented by the SMILES stringBrc1cnc2cc [nH]c2c1 . The InChI code for this compound is 1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” are not detailed in the search results, the compound is likely to participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis
“6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . It has a molecular weight of 211.06 . The compound should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
1. Construction of Polyheterocyclic Systems
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine derivatives have been used as precursors for the construction of new polyheterocyclic ring systems. These compounds reacted with various reagents to furnish corresponding pyrido and pyrazolo derivatives, which were then utilized for synthesizing a wide range of heterocyclic compounds with potential antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
2. Structural and Molecular Studies
The study of the molecular structure of such derivatives revealed interesting bonding patterns, such as hydrogen-bonded dimers and chains of rings formed by hydrogen bonds, contributing significantly to the understanding of molecular interactions in these compounds (Quiroga et al., 2010).
3. Synthesis of Analogues
Efficient synthesis methods for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues were developed, highlighting the versatility of the core structure in generating a variety of related compounds (Nechayev et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGTOMWWCDXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257646 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1363382-85-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)

![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)



![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
